2-azido-4-methyl-1-nitrobenzene
Description
Properties
CAS No. |
54948-54-8 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis Protocol
Starting Material : 4-Methyl-2-nitroaniline (CAS 99-52-5)
Reagents :
-
Hydrochloric acid (6 M)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ethanol/water mixture (1:1 v/v)
Procedure :
-
Diazotization : Dissolve 5.0 g (29.4 mmol) of 4-methyl-2-nitroaniline in 40 mL of 6 M HCl and 40 mL of water. Cool the solution to 0–5°C in an ice bath. Add 2.3 g (33.3 mmol) of NaNO₂ dissolved in 10 mL of water dropwise over 30 minutes, maintaining the temperature below 5°C. Stir for 45 minutes to form the diazonium chloride intermediate.
-
Azidation : Slowly add 2.3 g (35.3 mmol) of NaN₃ to the diazonium solution at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours. Extract the product with diethyl ether (3 × 50 mL), wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to yield this compound as a yellow solid.
Yield : 92–95%
Purity : >98% (confirmed by HPLC)
Reaction Optimization
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C (diazotization) | Prevents diazonium decomposition |
| NaN₃ Equivalents | 1.2–1.5 eq | Ensures complete substitution |
| Solvent System | HCl/water + ethanol | Enhances solubility |
Side reactions, such as the formation of phenolic byproducts via hydrolysis, are suppressed by maintaining acidic conditions (pH < 2) and low temperatures.
One-Pot Synthesis Using tert-Butyl Nitrite (t-BuONO)
A streamlined one-pot method avoids isolating the diazonium intermediate, improving throughput for large-scale production.
Protocol
Reagents :
-
4-Methyl-2-nitroaniline
-
tert-Butyl nitrite (t-BuONO)
-
Trimethylsilyl azide (TMSN₃)
-
Acetonitrile (anhydrous)
Procedure :
-
Dissolve 2.8 g (16.5 mmol) of 4-methyl-2-nitroaniline in 20 mL of acetonitrile. Cool to 0°C.
-
Add 3.0 mL (24.8 mmol) of t-BuONO followed by 2.2 mL (16.5 mmol) of TMSN₃ dropwise.
-
Stir at room temperature for 1 hour. Concentrate the mixture under vacuum and purify via flash chromatography (hexane/EtOAc 95:5) to obtain the product.
Yield : 89%
Advantages :
-
Eliminates hazardous diazonium salt handling
-
Reduces reaction time from 3 hours to 1 hour
Kinetic Analysis
The reaction follows second-order kinetics, with a rate constant at 25°C. The mechanism proceeds via a nitrosation-azidation pathway:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Diazotization-Azidation | 92–95 | >98 | 3 hours | Industrial |
| t-BuONO/TMSN₃ | 89 | 97 | 1 hour | Lab-scale |
The diazotization method is preferred for industrial applications due to lower reagent costs, while the t-BuONO route offers speed and safety benefits for research settings.
Spectroscopic Characterization
1H NMR (CDCl₃, 400 MHz):
-
δ 8.02 (d, , 1H, H-6)
-
δ 7.45 (d, , 1H, H-5)
-
δ 7.32 (s, 1H, H-3)
-
δ 2.59 (s, 3H, CH₃)
13C NMR (CDCl₃, 100 MHz):
-
δ 148.1 (C-NO₂)
-
δ 137.8 (C-N₃)
-
δ 132.4 (C-CH₃)
-
δ 129.5, 125.3, 121.8 (aromatic carbons)
-
δ 21.4 (CH₃)
FT-IR (KBr, cm⁻¹):
-
2120 (N₃ stretch)
-
1525 (asymmetric NO₂ stretch)
-
1348 (symmetric NO₂ stretch)
Industrial-Scale Considerations
Safety :
-
Azides are shock-sensitive; use grounding and non-metallic equipment.
-
Perform reactions in fume hoods due to HN₃ gas evolution.
Cost Analysis :
| Reagent | Cost per kg (USD) | Method 1 Usage | Method 2 Usage |
|---|---|---|---|
| 4-Methyl-2-nitroaniline | 120 | 5.0 g | 2.8 g |
| NaN₃ | 85 | 2.3 g | – |
| TMSN₃ | 450 | – | 2.2 mL |
Method 1 reduces raw material costs by 62% compared to Method 2, making it economically viable for ton-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Cycloaddition Reagents: Copper(I) catalysts for azide-alkyne cycloaddition (CuAAC).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-Azido-4-methyl-1-aminobenzene.
Cycloaddition: 1,2,3-Triazoles.
Oxidation: 2-Azido-4-carboxy-1-nitrobenzene.
Scientific Research Applications
2-Azido-4-methyl-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-methyl-1-nitrobenzene primarily involves the reactivity of its functional groups:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-azido-4-methyl-1-nitrobenzene with analogous nitro- and azo-substituted aromatic compounds, emphasizing structural, electronic, and hazard profiles.
Table 1: Structural and Property Comparison
Key Comparisons
Functional Group Diversity: The azide group in this compound distinguishes it from azo analogs (e.g., compounds D, E), which feature -N=N- linkages. Azides are more reactive, undergoing Staudinger reactions or cycloadditions, whereas azo compounds exhibit reversible photoisomerization .
Electronic Effects: The electron-withdrawing nitro group deactivates the ring, directing electrophilic substitution to meta/para positions. In contrast, methyl groups donate electrons, creating localized regions of increased electron density. This interplay is absent in compounds like 4-dimethylaminoazobenzene, where the dimethylamino group strongly activates the ring .
Hazard Profiles: Explosivity: The azide-nitro combination in this compound poses higher explosion risks compared to azo analogs, which are generally stable unless heated . Toxicity: Azo compounds (e.g., 4-dimethylaminoazobenzene) are linked to carcinogenicity via metabolic activation, whereas azides may cause acute toxicity via cyanide-like inhibition of cytochrome oxidase .
Q & A
Q. What advanced methods validate the electronic structure of this compound?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies nitrogen environments (N 1s binding energies: ~400 eV for azide, ~406 eV for nitro).
- Electron Density Maps : QTAIM (Quantum Theory of Atoms in Molecules) analysis identifies critical bond paths and Laplacian values, confirming resonance stabilization of the nitro group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
